1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione

Description

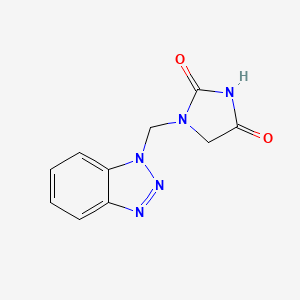

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione is a heterocyclic compound characterized by an imidazolidine-2,4-dione core substituted at the 1-position with a benzotriazolemethyl group. The imidazolidine-2,4-dione (hydantoin) moiety is a five-membered ring containing two ketone groups at positions 2 and 4, which is structurally analogous to bioactive molecules like the antimicrobial drug nitrofurantoin . Benzotriazole derivatives are widely used in corrosion inhibition, photostabilization, and pharmaceutical applications due to their electron-rich aromatic system and ability to act as ligands or enzyme inhibitors.

For instance, nitrofurantoin, a hydantoin derivative with a nitrofuran substituent, is a well-established antibiotic . The benzotriazole group in the target compound may enhance stability or modulate interactions with biological targets compared to simpler hydantoin derivatives.

Properties

IUPAC Name |

1-(benzotriazol-1-ylmethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O2/c16-9-5-14(10(17)11-9)6-15-8-4-2-1-3-7(8)12-13-15/h1-4H,5-6H2,(H,11,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMWBZZJDWUEJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1CN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of benzotriazole with imidazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the imidazolidine-2,4-dione, followed by the addition of benzotriazole . The reaction is usually carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Amines, thiols; reactions are conducted in solvents such as DMSO or DMF at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazolidine-2,4-dione Derivatives

*Calculated based on structural analysis. †Formula inferred from name; evidence lists conflicting data (C₅H₈F₃NO₃S), likely erroneous.

Key Observations:

Substituent Diversity :

- The target compound’s benzotriazolemethyl group contrasts with nitrofurantoin’s nitrofuran substituent. Benzotriazole’s aromaticity may enhance π-π stacking in biological targets compared to the nitro group’s electrophilic reactivity .

- BK68169 incorporates a benzotriazole-acetyl-azetidine linker, increasing molecular weight and complexity compared to the target compound’s simpler methylene bridge.

The target compound’s benzotriazole group may similarly interact with microbial enzymes or DNA .

Synthetic Flexibility :

- The triazole derivative in demonstrates the modularity of hydantoin-based synthesis, where substituents like methoxyethyl-triazole can be introduced via click chemistry.

Biological Activity

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione is a complex organic compound that combines a benzotriazole moiety with an imidazolidine structure. This unique arrangement allows it to exhibit a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. The compound's structural features contribute to its potential pharmacological applications, particularly in the fields of antimicrobial and anticancer therapies.

Chemical Structure

The compound can be represented as follows:

This formula indicates the presence of multiple functional groups that enhance its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interactions with various biological targets. Key areas of activity include:

- Antimicrobial Properties : The compound has shown inhibitory effects against certain bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Research indicates that derivatives of imidazolidine can exhibit cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways, which is crucial for developing treatments for metabolic disorders and cancers.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. For instance, studies have shown that benzotriazole derivatives can inhibit enzymes involved in bacterial resistance mechanisms. Additionally, the imidazolidine component allows for nucleophilic substitutions and other reactions that can modulate biological pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

- Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP) :

- Serotonin Transporter Activity :

-

Antimicrobial Activity :

- The compound's structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth effectively. Comparative studies with simpler benzotriazole derivatives have shown enhanced activity due to the unique imidazolidine structure .

Comparative Analysis Table

The following table summarizes the biological activities and unique features of compounds related to this compound:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 5-Methylbenzotriazole | Benzene ring with methyl substitution | Antimicrobial | Simpler structure; less versatile |

| 4-Hydroxybenzotriazole | Hydroxyl group on benzene | Antioxidant | Provides different reactivity |

| 2-Amino-benzothiazole | Benzothiazole structure | Anticancer | Different heterocycle; distinct activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.